molecular formula C11H14N2O B1376012 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol CAS No. 99840-63-8

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol

Cat. No.: B1376012
CAS No.: 99840-63-8
M. Wt: 190.24 g/mol
InChI Key: DLSYAQZHEZIPRK-UHFFFAOYSA-N
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Description

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in various natural products and pharmaceuticals. This compound features an indole ring system substituted with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects suggest that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to inhibit tubulin polymerization, which is consistent with the mechanism of action of colchicine . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce cell apoptosis and arrest cells in the G2/M phase in a dose-dependent manner . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be effective in inducing desired biochemical and cellular responses . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol typically involves the reaction of 1-methylindole with appropriate reagents to introduce the amino and hydroxyl groups. One common method is the Mannich reaction, where 1-methylindole reacts with formaldehyde and a secondary amine to form the desired product. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-indole-3-carboxaldehyde
  • 1-methyl-1H-indole-3-acetic acid
  • 1-methyl-1H-indole-3-ethanol

Uniqueness

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is unique due to the presence of both amino and hydroxyl groups on the indole ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to similar compounds .

Properties

IUPAC Name

2-amino-1-(1-methylindol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYAQZHEZIPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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